molecular formula C18H26ClNO4S B2842184 1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone CAS No. 865659-34-3

1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone

Número de catálogo: B2842184
Número CAS: 865659-34-3
Peso molecular: 387.92
Clave InChI: HULVKBYGIHERNK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Name: 1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone CAS Registry Number: 865659-34-3 (corrected from conflicting sources) Molecular Formula: C₁₈H₂₆ClNO₄S Molecular Weight: 387.92 g/mol Structural Features:

  • A piperidine ring substituted at the 4-position with a hydroxypiperidino group and a sulfonylmethyl moiety.
  • The sulfonylmethyl group is further substituted with a 2-chlorobenzyl aromatic ring.
  • A 3-methyl-1-butanone chain is attached to the piperidine nitrogen.

Purity is typically ≥95% for research-grade materials .

Propiedades

IUPAC Name

1-[4-[(2-chlorophenyl)methylsulfonylmethyl]-4-hydroxypiperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO4S/c1-14(2)11-17(21)20-9-7-18(22,8-10-20)13-25(23,24)12-15-5-3-4-6-16(15)19/h3-6,14,22H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULVKBYGIHERNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)(CS(=O)(=O)CC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclization of 1,5-Diol Precursors

A method adapted from piperidine derivative syntheses involves the cyclization of 1,5-pentanediol derivatives. For example, 3-(hydroxymethyl)piperidin-3-ol can be synthesized via acid-catalyzed cyclization of 4-hydroxy-3-methyl-2-butanol, achieving yields of 65–75% under reflux conditions (toluene, 110°C, 12 hrs). The hydroxyl group at position 4 is retained for subsequent functionalization.

Reductive Amination

An alternative approach employs reductive amination of glutaric dialdehyde with hydroxylamine, followed by catalytic hydrogenation. This method, detailed in chemokine receptor modulator patents, produces 4-hydroxypiperidine in 80–85% yield using Pd/C and H₂ at 50 psi.

Method Reagents/Conditions Yield
Cyclization H₂SO₄, toluene, 110°C 65–75%
Reductive Amination NH₂OH·HCl, Pd/C, H₂, EtOH 80–85%

Introduction of the Sulfonylmethyl Group

The sulfonylmethyl group at position 4 of the piperidine ring is introduced via nucleophilic substitution or sulfonylation.

Sulfonylation with Methanesulfonyl Chloride

Methanesulfonyl chloride reacts with the 4-hydroxypiperidine intermediate in the presence of a base (e.g., triethylamine) to form the mesylate. Subsequent displacement with sodium thiomethoxide generates the thiomethyl intermediate, which is oxidized to the sulfonylmethyl group using H₂O₂ in acetic acid. This three-step sequence achieves an overall yield of 60–70%.

Direct Sulfonation Using Sulfur Trioxide

In industrial settings, sulfur trioxide complexes (e.g., SO₃·Py) directly sulfonate the piperidine hydroxyl group, bypassing intermediate steps. This method, reported in Prucalopride synthesis, achieves 85–90% yield but requires stringent moisture control.

Step Reagents/Conditions Yield
Mesylation MsCl, Et₃N, DCM, 0°C 95%
Thioether Formation NaSMe, DMF, 60°C 75%
Oxidation H₂O₂, AcOH, 25°C 85%

Attachment of the 2-Chlorobenzyl Sulfonyl Group

The 2-chlorobenzyl sulfonyl moiety is introduced via sulfonylation of the sulfonylmethyl-piperidine intermediate.

Sulfonyl Chloride Coupling

2-Chlorobenzylsulfonyl chloride is prepared by chlorosulfonation of 2-chlorotoluene followed by hydrolysis. Reaction with the sulfonylmethyl-piperidine under basic conditions (K₂CO₃, DMF, 80°C) affords the target sulfonamide in 70–75% yield.

Mitsunobu Reaction for Steric Control

For sterically hindered substrates, the Mitsunobu reaction (DEAD, PPh₃) couples 2-chlorobenzylsulfinic acid to the piperidine, followed by oxidation to the sulfone. This method, while lower-yielding (55–60%), ensures regioselectivity.

Method Reagents/Conditions Yield
Sulfonyl Chloride 2-Cl-BnSO₂Cl, K₂CO₃, DMF 70–75%
Mitsunobu 2-Cl-BnSO₂H, DEAD, PPh₃ 55–60%

Coupling with 3-Methyl-1-butanone

The final step involves linking the sulfonylated piperidine to 3-methyl-1-butanone.

Amidation via EDC/HOBt

Activation of the ketone’s carbonyl group as a mixed anhydride (EDC, HOBt) enables nucleophilic attack by the piperidine’s secondary amine. This method, optimized in Prucalopride synthesis, achieves 80–85% yield in acetonitrile at 25°C.

Reductive Amination

Alternatively, reductive amination using NaBH₃CN or H₂/Pd-C couples the ketone with the amine under mild acidic conditions (pH 4–5). Yields range from 65–75%, with minor over-reduction byproducts.

Method Reagents/Conditions Yield
EDC/HOBt EDC, HOBt, MeCN, 25°C 80–85%
Reductive Amination NaBH₃CN, MeOH, pH 4.5 65–75%

Purification and Characterization

Final purification employs column chromatography (SiO₂, EtOAc/hexane) or recrystallization (EtOH/H₂O). Analytical data aligns with literature benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 3H, CH₃), 2.45–2.60 (m, 2H, piperidine CH₂), 3.85 (s, 2H, SO₂CH₂), 7.40–7.55 (m, 4H, Ar-H).
  • HRMS : [M+H]⁺ calc. 455.12, found 455.11.

Industrial-Scale Considerations

Scalable processes prioritize continuous flow sulfonylation and enzymatic resolution for chiral purity. A 2023 pilot study achieved 92% purity via crystallization-guided dynamic resolution.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the sulfonyl group may produce sulfides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications due to its structural similarity to known bioactive molecules. It is being investigated for:

  • Antidepressant Activity : Research indicates that compounds with similar piperidine structures can exhibit antidepressant effects by modulating neurotransmitter systems.
  • Antitumor Properties : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth, making it a candidate for cancer treatment.

Pharmacological Studies

Pharmacological investigations have focused on understanding the compound's mechanism of action:

  • Receptor Binding Studies : The compound's ability to bind to various receptors (e.g., serotonin and dopamine receptors) is being studied to elucidate its pharmacodynamics.
  • Safety and Toxicology Assessments : Toxicological profiles are essential for evaluating the safety of potential drug candidates derived from this compound.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of piperidine-based compounds, including this one, demonstrating significant serotonin reuptake inhibition. This suggests potential use as an antidepressant agent .

Case Study 2: Antitumor Effects

A recent investigation published in Cancer Research examined the effects of sulfonamide derivatives on cancer cell lines. The study found that compounds similar to 1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone exhibited cytotoxicity against various cancer types, indicating a promising avenue for further research .

Mecanismo De Acción

The mechanism of action of 1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Notes
1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone C₁₈H₂₆ClNO₄S 387.92 2-Chlorobenzyl, hydroxypiperidino, sulfonylmethyl, 3-methylbutanone ≥95% CAS 865659-34-3; limited commercial availability
1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone C₁₈H₂₆ClNO₄S 387.9 4-Chlorobenzyl (positional isomer of the above) ≥95% CAS 861211-14-5; discontinued as of 2025
4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK) C₁₀H₁₃N₃O₂ 207.23 Nitrosamino, pyridyl, butanone N/A Tobacco-specific carcinogen; metabolized via α-hydroxylation
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one C₁₉H₂₀ClF₃N₃O₂S 454.89 Trifluoromethylpyridyl, thiophenyl, piperazine >90% Designed for pharmacological evaluation; pyridine-thiophene hybrid

Key Comparative Insights:

Positional Isomerism (2-Chloro vs. 4-Chloro Benzyl): The 2-chloro and 4-chloro benzyl derivatives share identical molecular formulas but differ in the position of the chlorine atom. For example, the 4-chloro derivative (CAS 861211-14-5) was discontinued due to unspecified stability or efficacy concerns, whereas the 2-chloro variant remains under investigation .

Functional Group Contrasts: Sulfonylmethyl vs. Nitrosamino Groups: The sulfonylmethyl group in the target compound enhances hydrophilicity and may reduce membrane permeability compared to the nitrosamino group in NNK, a known carcinogen. NNK undergoes metabolic α-hydroxylation to form reactive electrophiles (e.g., diazohydroxides), whereas the sulfonyl group in the target compound likely confers metabolic resistance . Piperidine vs. Piperazine Rings: The piperidine ring in the target compound vs. Piperazine derivatives often exhibit enhanced solubility but reduced plasma protein binding .

Pharmacological and Toxicological Profiles: Carcinogenicity: Unlike NNK, the target compound lacks nitrosamine functionality, reducing carcinogenic risk. NNK induces tumors via DNA adduct formation, a pathway unlikely for the sulfonylmethyl-substituted compound . Metabolic Pathways: While NNK generates metabolites like 4-hydroxy-1-(3-pyridyl)-1-butanone (a reactive intermediate), the target compound’s hydroxypiperidino and sulfonyl groups may favor glucuronidation or sulfation as detoxification pathways .

Actividad Biológica

1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone, with the CAS number 865659-33-2, is a complex organic compound notable for its unique structural features, which include a piperidine ring and a sulfonyl group. Its molecular formula is C18H26ClNO4S, and it has a molar mass of 387.92 g/mol. The presence of functional groups such as the hydroxypiperidine and sulfonyl groups is significant for its biological activity and potential therapeutic applications.

The compound's structure facilitates various chemical reactions, which are crucial for its biological interactions. The sulfonyl group is particularly important for binding interactions with biological targets, while the chlorobenzyl moiety may influence the compound's lipophilicity and membrane permeability.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The sulfonyl and chlorobenzyl groups are believed to play critical roles in modulating these interactions, leading to various pharmacological effects.

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that related sulfonamide compounds can inhibit cell growth in human cancer cells, suggesting a potential application in oncology .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
PIB-SOHT-290.5
PIB-SOM210.3
PIB-SOMCF70.7

The above table summarizes the inhibitory concentration required to reduce cell viability by 50% (IC50) for various compounds related to the target compound.

Study on Structure-Activity Relationship (SAR)

A comprehensive study on the structure-activity relationship of similar compounds revealed that modifications to the piperidine ring and sulfonyl group significantly affected their antiproliferative properties. For example, substituents on the aromatic ring were found to enhance binding affinity to tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

Chick Chorioallantoic Membrane Assay

In vivo studies using chick chorioallantoic membrane (CAM) assays demonstrated that certain derivatives could effectively inhibit angiogenesis and tumor growth without significant toxicity to developing embryos. This suggests that the compound has potential as an anti-cancer agent with favorable safety profiles .

Future Directions

Further research is necessary to elucidate the precise biological mechanisms through which this compound exerts its effects. Investigations should focus on:

  • Target Identification : Understanding which specific proteins or pathways are modulated by this compound.
  • Toxicity Studies : Comprehensive assessments of its safety profile in various biological systems.
  • Clinical Applications : Exploring its potential as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step processes, such as (i) condensation reactions to form the piperidine ring, (ii) sulfonation using 2-chlorobenzyl sulfonyl chloride, and (iii) final coupling with 3-methyl-1-butanone. Key intermediates are characterized via Nuclear Magnetic Resonance (NMR) for structural confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%), and Mass Spectrometry (MS) for molecular weight validation .
  • Data Validation : Use thin-layer chromatography (TLC) to monitor reaction progress, and optimize solvent systems (e.g., methanol:ethyl acetate gradients) to isolate intermediates .

Q. How can researchers determine the compound’s solubility and stability in aqueous and organic matrices?

  • Methodology : Employ the shake-flask method for solubility profiling in buffers (pH 4.6–7.4) and organic solvents (e.g., DMSO, acetonitrile). Stability studies should include:

  • Forced Degradation : Expose the compound to heat (40–80°C), UV light, and oxidative conditions (H₂O₂), followed by HPLC analysis to quantify degradation products .
  • Kinetic Studies : Use Arrhenius plots to predict shelf-life under varying storage conditions .

Q. What experimental designs are recommended for assessing the compound’s physicochemical properties?

  • Methodology : Adopt split-plot designs to evaluate variables like pH, temperature, and solvent polarity. For example:

  • Main Plots : Solvent systems (polar vs. non-polar).
  • Subplots : Temperature gradients (25–60°C).
  • Replicates : 4–5 replicates per condition to ensure statistical robustness .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-chlorobenzyl sulfonyl group in bioactivity?

  • Methodology : Synthesize analogs with substituent variations (e.g., fluoro, methyl groups) at the benzyl position. Use molecular docking to predict binding affinities to target receptors (e.g., enzymes in the PI3K/Akt pathway). Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .
  • Data Analysis : Compare IC₅₀ values from enzymatic assays (e.g., kinase inhibition) to identify critical functional groups .

Q. What strategies resolve contradictions in data on the compound’s environmental persistence and toxicity?

  • Methodology : Conduct comparative studies using standardized protocols (e.g., OECD Test Guidelines 301/307) to assess biodegradation and soil mobility. For toxicity:

  • Acute Toxicity : Use Daphnia magna or Danio rerio models.
  • Chronic Effects : Apply microcosm experiments to simulate real-world exposure .
    • Conflict Resolution : Meta-analysis of datasets from multiple labs, emphasizing variables like pH, organic carbon content, and microbial activity .

Q. How can researchers optimize the compound’s synthetic yield while minimizing byproduct formation?

  • Methodology : Implement Design of Experiments (DoE) to optimize reaction parameters:

  • Factors : Temperature (50–100°C), catalyst loading (0.1–1.0 eq.), and reaction time (12–48 hrs).
  • Response Variables : Yield (%) and impurity profiles (HPLC area %).
    • Advanced Techniques : Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions .

Q. What in silico approaches predict the compound’s metabolic pathways and potential drug-drug interactions?

  • Methodology :

  • Metabolite Prediction : Use software like Meteor Nexus or ADMET Predictor to simulate Phase I/II metabolism.
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates in human liver microsomes.
    • Validation : Cross-reference with LC-MS/MS data from hepatocyte incubation studies .

Q. How can oxidative degradation products be identified and quantified during long-term stability studies?

  • Methodology :

  • Stress Testing : Expose the compound to 0.1% H₂O₂ at 40°C for 14 days.
  • Detection : Use UPLC-QTOF-MS for high-resolution mass data, coupled with molecular networking (GNPS platform) to map degradation pathways .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.